molecular formula C22H28ClN5O3 B608784 N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide CAS No. 1395048-49-3

N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

Cat. No. B608784
M. Wt: 445.95
InChI Key: FXXCNYVQIONABS-LGUFXXKBSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyridine ring, an amide group, and a morpholine ring . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure . The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, while the pyridine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific molecular structure .

Scientific Research Applications

Antidepressant and Nootropic Agents

A study discussed the synthesis of Schiff’s bases related to the compound , highlighting their potential as antidepressant and nootropic agents. Compounds with similar structures exhibited significant antidepressant activity and were found to be effective in cognitive enhancement tests in mice, suggesting a potential for development as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antibacterial and Antifungal Agents

Research on compounds structurally related to the specified molecule showed potent in vitro antibacterial and antifungal activities against several pathogens, including Escherichia coli and Staphylococcus aureus. This indicates the potential of these compounds in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

NK-1 Antagonist Activity

A study involving pyridine metallation chemistry led to the development of compounds with NK-1 antagonist activity, a property important in the treatment of various conditions including depression and anxiety. The research indicates the relevance of similar molecular structures in the development of new therapeutic agents (Jungheim et al., 2006).

Anticancer Potential

Compounds with a similar structure have been shown to inhibit the proliferation of cancer cell lines, suggesting a potential use in the development of anticancer agents. The synthesis of these compounds has led to discoveries in small molecule inhibitors, an essential component in cancer treatment research (Ji et al., 2018).

Positive Inotropic Properties

Research into morpholino-pyridine derivatives found compounds with positive inotropic properties, which can be beneficial in the treatment of heart failure. These compounds work by partially inhibiting phosphodiesterase III (PDE III), indicating potential for cardiac therapeutic applications (Hagen et al., 1992).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions involving this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. This could involve in-depth experimental studies and computational modeling .

properties

IUPAC Name

N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)/b26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXCNYVQIONABS-LGUFXXKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)/C3=C(C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136246423

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
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N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
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N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
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N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
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N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
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N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

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